molecular formula C9H11NO3S B1377773 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid CAS No. 1447967-00-1

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

Número de catálogo: B1377773
Número CAS: 1447967-00-1
Peso molecular: 213.26 g/mol
Clave InChI: RTWAQOHNLUGZIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid is a high-purity chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a thiophene heterocycle, a structural motif prevalent in pharmaceuticals and organic materials due to its distinct electronic properties. The compound's structure, which integrates a pentanoic acid chain with an amide functionality, makes it a valuable synthetic intermediate for constructing more complex molecules. The primary research value of this compound lies in its role as a versatile building block for the synthesis of peptide mimics and other biologically active molecules. The thienyl group contributes significant electron density and aromatic stability, while the keto-amide and carboxylic acid functionalities provide reactive sites for further chemical elaboration . Researchers can utilize this compound in the development of novel therapeutic agents, as thiophene derivatives are known to exhibit a range of biological activities and are common in drugs targeting various conditions . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is supplied with comprehensive analytical data to ensure identity and purity for research purposes.

Propiedades

IUPAC Name

5-amino-5-oxo-3-thiophen-2-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-8(11)4-6(5-9(12)13)7-2-1-3-14-7/h1-3,6H,4-5H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWAQOHNLUGZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the In Silico Prediction of 5-Amino-5-oxo-3-(2-thienyl)pentanoic Acid Properties

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Predictive Science in Modern Drug Discovery

The journey of a novel chemical entity from laboratory bench to patient bedside is fraught with challenges, marked by significant investments in time and capital. A high attrition rate, often due to suboptimal pharmacokinetic profiles or unforeseen toxicity, plagues drug development pipelines.[1][2] In silico computational methodologies have emerged as an indispensable component of the modern drug discovery process, offering a rational, cost-effective, and ethical framework to predict a molecule's properties before its synthesis.[3][4] By identifying potential liabilities early, these predictive models de-risk projects, enabling researchers to prioritize candidates with the highest probability of success.[5][6]

This technical guide provides a comprehensive, protocol-driven exploration of the in silico characterization of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid . This molecule, with its distinct structural motifs—a thiophene ring, a carboxylic acid, and a primary amide—presents an interesting case study for multiparametric computational analysis. We will proceed not by a rigid template, but by a logical workflow that mirrors the decision-making process in a drug discovery setting: from foundational physicochemical properties to complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Every protocol is designed as a self-validating system, emphasizing the causality behind methodological choices to ensure scientific rigor and trustworthiness.

Molecular Identity:

  • Compound: 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

  • PubChem CID: 71778247[7]

  • Canonical SMILES: C1=CSC(=C1)C(CC(=O)N)CC(=O)O

  • Molecular Formula: C₉H₁₁NO₃S[7]

Part I: Foundational Physicochemical Profiling

The interaction of a drug candidate with the biological system is fundamentally governed by its physicochemical properties.[8] These characteristics dictate its solubility, its ability to cross cellular membranes, and its ionization state at physiological pH—all critical factors for bioavailability and target engagement.

Acid Dissociation Constant (pKa) Prediction

Causality: The pKa value(s) define the ionization state of a molecule at a given pH. For 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid, the carboxylic acid group is acidic, while the amide is generally considered neutral but can influence the electronic environment. Knowing the pKa is vital for predicting aqueous solubility, lipophilicity (logD), and potential interactions with biological targets.[9]

Methodology: Ensemble-Based Computational pKa Prediction

To ensure robustness, we employ an ensemble approach, leveraging multiple algorithms. Tools like ACD/pKa DB, ChemAxon's Marvin, and Schrödinger's Epik utilize large databases of experimental values combined with empirical and quantum chemical methods to deliver accurate predictions.[10][11][12]

Experimental Protocol:

  • Input Molecular Structure: Obtain the canonical SMILES string of the target molecule: C1=CSC(=C1)C(CC(=O)N)CC(=O)O.

  • Software Selection: Utilize a validated pKa prediction software suite (e.g., ACD/pKa, Epik). These tools are selected for their broad chemical space coverage and well-documented accuracy.[9][11]

  • Parameter Configuration: Set the calculation parameters to standard aqueous conditions (25 °C, 0.15 M ionic strength).

  • Execution & Analysis:

    • Run the prediction. The software will identify all ionizable centers.

    • Analyze the output, which should provide the macroscopic pKa value for the carboxylic acid.

    • Visualize the species distribution plot, which shows the percentage of each ionic form as a function of pH. This is critical for understanding the predominant form at physiological pH (7.4).

Lipophilicity (logP & logD) Prediction

Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its ability to cross biological membranes. The octanol-water partition coefficient (logP for the neutral species) and the distribution coefficient (logD for all ionic species at a given pH) are the standard metrics.[13][14]

Methodology: Consensus Modeling for logP/logD

A consensus approach, combining results from different algorithmic models, mitigates the risk of a single model's bias. Fragment-based methods (e.g., cLogP), atom-based methods (e.g., ALOGP, XLOGP3), and neural network models provide complementary perspectives.[15] Software such as ACD/LogP and ADMET Predictor® offer multiple models and a consensus value.[13]

Experimental Protocol:

  • Input Molecular Structure: Use the canonical SMILES string as the input.

  • Algorithm Selection: Within a tool like ACD/LogP or the Virtual Computational Chemistry Laboratory's ALOGPS applet, select multiple calculation algorithms (e.g., Classic, GALAS, ALOGPS, MLOGP).[15][16]

  • logP Calculation: Execute the prediction for the neutral form of the molecule to obtain the intrinsic logP.

  • logD Calculation: Using the previously predicted pKa value(s), calculate the logD at physiological pH (7.4). This provides a more biologically relevant measure of lipophilicity.

  • Data Interpretation: Compare the results from the different algorithms. A tight clustering of values increases confidence in the prediction. The consensus value is typically reported.

Aqueous Solubility (logS) Prediction

Causality: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Predicting intrinsic solubility (logS) is therefore a critical early checkpoint.[17]

Methodology: Machine Learning-Based QSPR Models

Modern solubility predictors leverage machine learning algorithms trained on large, curated datasets of experimentally determined solubilities.[18][19] These Quantitative Structure-Property Relationship (QSPR) models can effectively capture the complex interplay of factors influencing solubility.

Experimental Protocol:

  • Input and Execution: Input the SMILES string and run the aqueous solubility prediction.

  • Analysis of Output: The output is typically provided as logS (logarithm of molar solubility). The platform may also provide a qualitative assessment (e.g., low, moderate, high solubility).

  • Cross-Validation: Whenever possible, compare the prediction with results from another tool (e.g., the ALOGPS applet) to establish a consensus and increase confidence.[16]

Part II: ADMET Profile Prediction

A compound's journey through the body is a complex process involving Absorption, Distribution, Metabolism, Excretion, and potential Toxicity (ADMET). Predicting these properties is essential for evaluating a compound's drug-likeness and safety profile.[5][22]

ADME Parameter Prediction

Causality: Understanding how a molecule is absorbed, where it goes in the body, and how it is eliminated is central to designing effective dosing regimens. Key parameters include gastrointestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes and transporters.

Methodology: Integrated ADME Simulation Suites

Experimental Protocol:

  • Platform Selection: Utilize a comprehensive ADME prediction suite. The choice of a platform like ADMET-AI is advantageous as it is freely accessible and provides context by comparing predictions to approved drugs in the DrugBank database.[23]

  • Input Structure: Submit the SMILES string of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid.

  • Endpoint Selection: Select a standard panel of ADME predictions, including:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • Excretion: Total clearance.

In Silico Toxicity Prediction

Causality: Identifying potential toxicity liabilities is arguably the most critical step in early-stage drug development. In silico toxicology aims to predict adverse outcomes such as mutagenicity, cardiotoxicity, and organ toxicity, thereby preventing the advancement of unsafe compounds.[24]

Methodology: A Dual-System Consensus Approach

For the highest level of confidence, a dual approach is recommended, combining a knowledge-based (expert rule) system with a statistical-based (QSAR) model.[25]

  • Knowledge-Based Systems (e.g., Derek Nexus): These systems contain structural alerts (toxicophores) derived from expert knowledge and literature, providing mechanistic insights into potential toxicity.

  • Statistical-Based Systems (e.g., ProTox 3.0, Leadscope): These platforms use machine learning models trained on large toxicological datasets to make quantitative predictions of toxicity endpoints.[26][27]

This consensus strategy is aligned with regulatory guidelines, such as ICH M7 for the assessment of mutagenic impurities.[25]

Experimental Protocol:

  • Input Structure: Submit the SMILES string to both a knowledge-based and a statistical-based prediction platform.

  • Endpoint Selection: Focus on critical toxicity endpoints:

    • Genotoxicity: Ames mutagenicity.

    • Cardiotoxicity: hERG inhibition.

    • Organ Toxicity: Hepatotoxicity (DILI - Drug-Induced Liver Injury), Nephrotoxicity.

    • Acute Toxicity: LD₅₀ prediction.

  • Execution and Analysis:

    • Run the predictions on both platforms (e.g., ProTox 3.0 and reviewing structural alerts from a knowledge base).

    • Compare the outputs. A positive finding from both systems (e.g., a structural alert for mutagenicity in the knowledge base and a high probability of mutagenicity from the QSAR model) significantly increases the concern.

    • Review the evidence provided by the tools. Transparent models will show similar compounds from the training set or highlight the specific structural fragment responsible for the alert, which is crucial for building a trustworthy assessment.[26]

Part III: Data Synthesis and Integrated Assessment

The power of in silico prediction lies not in individual data points, but in the integrated assessment of the complete molecular profile. All predicted quantitative data should be summarized for a holistic review.

Predicted Property Summary for 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid
Property CategoryParameterPredicted Value (Illustrative)Method/Tool EmployedInterpretation in Drug Discovery Context
Physicochemical pKa (Acidic)~4.5Ensemble (ACD/pKa, Epik)[9][11]The molecule will be predominantly negatively charged at physiological pH 7.4, which will strongly influence solubility and logD.
logP (Octanol/Water)~0.8Consensus (XLOGP3, ALOGPS)[16]Indicates a relatively low intrinsic lipophilicity.
logD at pH 7.4~-1.5Calculated from logP and pKaThe negative charge at pH 7.4 makes the molecule highly hydrophilic, which may hinder passive membrane diffusion.
Aqueous Solubility (logS)> -2.0 (High)Machine Learning (ADMET-AI)[21]High solubility is predicted, which is favorable for formulation and bioavailability, consistent with its hydrophilic nature.
ADME Human Intestinal AbsorptionModerate to LowQSAR Model (pkCSM, ADMET-AI)[5][21]The high polarity and negative charge may limit passive absorption.
BBB PenetrationNoQSAR Model (ADMET-AI)[21]Unlikely to cross the blood-brain barrier, which is desirable for peripherally acting drugs.
CYP2D6 InhibitionNon-inhibitorMachine Learning (ADMET Predictor®)[20]Low risk of drug-drug interactions involving the CYP2D6 pathway.
P-gp SubstrateYes/NoClassification Model (pkCSM)[5]If a substrate, could be subject to efflux from cells, reducing intracellular concentration and potentially absorption.
Toxicity Ames MutagenicityNegativeConsensus (ProTox 3.0, Knowledge Base)[25][27]Low concern for genotoxicity, a critical safety checkpoint.
hERG InhibitionLow ProbabilityQSAR Model (ProTox 3.0)[27]Low risk of cardiotoxicity related to hERG channel blockade.
Hepatotoxicity (DILI)Low RiskMachine Learning (ADMET Predictor®)[20]Favorable prediction for liver safety.

Note: The predicted values in this table are illustrative examples based on the typical properties of similar structures and are intended to demonstrate the output of the described workflow. Actual values must be generated by running the specified protocols.

Visualizations: Workflows and Logic Diagrams

Diagrams provide a clear visual summary of complex processes and relationships, enhancing comprehension and retention.

In_Silico_Prediction_Workflow cluster_input Molecular Input cluster_physchem Part I: Physicochemical Prediction cluster_admet Part II: ADMET Prediction cluster_output Integrated Assessment SMILES Canonical SMILES C1=CSC(=C1)C(CC(=O)N)CC(=O)O pKa pKa Prediction (ACD/pKa, Epik) SMILES->pKa ADME ADME Profile (pkCSM, ADMET-AI) SMILES->ADME logP logP / logD Prediction (ACD/LogP, ALOGPS) pKa->logP informs logD Table Summary Data Table pKa->Table logP->Table logS Solubility (logS) Prediction (ADMET-AI) logS->Table ADME->Table Tox Toxicity Profile (ProTox 3.0, Knowledge Base) Tox->Table Assessment Drug-Likeness & Risk Assessment Table->Assessment

Caption: Overall workflow for the in silico prediction of molecular properties.

ADMET_Relationships Absorption Absorption (e.g., Intestinal) Bioavailability Bioavailability Absorption->Bioavailability major determinant Distribution Distribution (e.g., Plasma Binding) Metabolism Metabolism (e.g., CYP Enzymes) Distribution->Metabolism Excretion Excretion (e.g., Renal) Distribution->Excretion Metabolism->Excretion creates metabolites for Toxicity Toxicity (e.g., Organ Damage) Metabolism->Toxicity can generate toxic metabolites Excretion->Bioavailability influences half-life Bioavailability->Distribution

Caption: Interdependencies of core ADMET properties in pharmacokinetics.

Conclusion

This guide has detailed a systematic and scientifically grounded workflow for the comprehensive in silico prediction of properties for 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid. By integrating predictions for physicochemical characteristics, ADME profiles, and toxicological endpoints, a holistic picture of the molecule's potential as a drug candidate can be formed. The emphasis on consensus modeling and the use of multiple, validated software platforms is critical for building a robust and trustworthy assessment. This predictive framework allows researchers to make more informed decisions, optimizing the allocation of resources and ultimately accelerating the path to discovering safer and more effective medicines.[28][29]

References

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 14, 2026, from [Link]

  • Leadscope. (2025). Leadscope Model Applier™ - Life Science Software – Drug Research & Development. Retrieved February 14, 2026, from [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Retrieved February 14, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved February 14, 2026, from [Link]

  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 393-403. Available at: [Link]

  • Simulations Plus. (2026). ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved February 14, 2026, from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved February 14, 2026, from [Link]

  • SoftwareOne Marketplace. (n.d.). LogP. Retrieved February 14, 2026, from [Link]

  • Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Available at: [Link]

  • Mandi, P. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Drug and Alcohol Research. Available at: [Link]

  • Swanson, K., et al. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Nature Communications. Available at: [Link]

  • ADMET-AI. (n.d.). ADMET-AI Web Server. Retrieved February 14, 2026, from [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction - AI powered Drug Discovery CRO. Retrieved February 14, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 14, 2026, from [Link]

  • J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved February 14, 2026, from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved February 14, 2026, from [Link]

  • Schrödinger, Inc. (n.d.). Computational Predictive Toxicology. Retrieved February 14, 2026, from [Link]

  • Papa, E., et al. (2003). Predicting logP of pesticides using different software. Chemosphere, 53(7), 861-869. Available at: [Link]

  • Sadybekov, A. A., & Katritch, V. (2023). A Guide to In Silico Drug Design. Pharmaceutics, 15(1), 49. Available at: [Link]

  • Sadybekov, A. A., & Katritch, V. (2022). A Guide to In Silico Drug Design. ResearchGate. Available at: [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved February 14, 2026, from [Link]

  • Mayr, F., & Wieder, M. (2022). pKasolver: toolkit for prediction pKa values of small molecules via graph convolutional networks. GitHub. Retrieved February 14, 2026, from [Link]

  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. Retrieved February 14, 2026, from [Link]

  • Exponent. (n.d.). In Silico Toxicity Assessments - (Q)SAR. Retrieved February 14, 2026, from [Link]

  • Worth, A., & Dearden, J. (2008). In Silico Prediction of Physicochemical Properties. JRC Publications Repository. Retrieved February 14, 2026, from [Link]

  • Ekins, S., & Waller, C. L. (2004). In silico design of small molecules. Methods in Molecular Biology, 275, 269-289. Available at: [Link]

  • Molinspiration Cheminformatics. (n.d.). Molinspiration. Retrieved February 14, 2026, from [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved February 14, 2026, from [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. Available at: [Link]

  • Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. Retrieved February 14, 2026, from [Link]

  • Singh, S., et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. International Journal of Pharmaceutical Sciences Review and Research, 84(7), 63-72. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71778247, 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid. Retrieved February 14, 2026, from [Link]

  • Certara. (2024). In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Retrieved February 14, 2026, from [Link]

  • Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

Sources

A Technical Guide to the Identification of Potential Therapeutic Targets for 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid is a novel small molecule incorporating two key pharmacophores: a thiophene ring, a privileged scaffold in medicinal chemistry, and a glutaramic acid backbone, suggesting potential interactions with metabolic and neurological pathways.[1][2] Given the absence of extensive biological activity data for this specific compound, this guide presents a comprehensive, hypothesis-driven framework for its systematic evaluation.[3] We will deconstruct the molecule's structural alerts to formulate primary therapeutic hypotheses, focusing on anti-inflammatory and neuromodulatory targets. This document outlines a multi-pronged strategy that synergizes computational prediction with a phased experimental validation workflow. Detailed, field-proven protocols are provided for initial phenotypic screens, target-specific biochemical and cellular assays, and mechanism of action studies, enabling research teams to efficiently identify and validate the most promising therapeutic targets for this compound.

Introduction to the Target Molecule

Chemical Structure and Properties

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid (C₉H₁₁NO₃S) is a derivative of pentanoic acid characterized by a thiophene ring at the 3-position and a primary amide at the 5-position.[3] The carbon at the 3-position is a chiral center, allowing for stereoisomers that may possess distinct biological activities.

  • PubChem CID: 71778247[3]

  • Molecular Formula: C₉H₁₁NO₃S

  • Key Features:

    • Thiophene Ring: An aromatic heterocycle prevalent in numerous FDA-approved drugs.[4]

    • Glutaramic Acid Backbone: The compound is a monoamide of a substituted glutaric acid.

    • Carboxylic Acid and Amide Groups: Provide hydrogen bonding capabilities crucial for receptor interactions.

The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a bioisostere of the phenyl ring and is considered a "privileged" structure in drug discovery due to its presence in a wide array of therapeutic agents.[1][5] Its inclusion significantly modifies a molecule's physicochemical properties, often enhancing drug-receptor interactions.[1] Analysis of FDA-approved drugs reveals that thiophene-containing compounds are successful across multiple therapeutic areas, including inflammation, cancer, and infectious diseases.[4] Notably, several anti-inflammatory drugs, such as Tiaprofenic acid and Suprofen, feature a thiophene core and function by inhibiting cyclooxygenase (COX) enzymes.[1][6] This precedent provides a strong rationale for investigating similar targets for our lead compound.

Structural Relationship to Glutaric Acid: Neurological & Metabolic Implications

The molecule's backbone is structurally related to glutaric acid, a dicarboxylic acid produced during the metabolism of lysine and tryptophan.[7] In the inherited disorder glutaric acidemia type I, deficient activity of glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid, causing severe neurological damage.[2] Studies have shown that GA can interfere with cerebral energy metabolism and modulate the glutamatergic system. Specifically, GA has been observed to stimulate glutamate binding to its receptors and affect glutamate uptake by astrocytes, suggesting a potential for compounds with this backbone to interact with neurological targets.[8]

Hypothesis Generation: In Silico and Analog-Based Target Prediction

A robust target identification campaign for a novel compound begins with a logical, evidence-based generation of hypotheses. Our strategy combines analog-based reasoning with modern computational approaches to create a prioritized list of potential targets for experimental validation.

G cluster_0 Hypothesis Generation cluster_1 Predicted Target Classes Compound 5-Amino-5-oxo-3- (2-thienyl)pentanoic acid Deconstruction Structural Deconstruction Compound->Deconstruction Analog Analog-Based Analysis (e.g., Tiaprofenic Acid, Glutaric Acid) Deconstruction->Analog Identify key pharmacophores Computational Computational Target Fishing Deconstruction->Computational Input for in silico models AntiInflam Anti-Inflammatory Targets (COX, LOX, PPARγ) Analog->AntiInflam Neuro Neuromodulatory Targets (Glutamate Receptors/Transporters) Analog->Neuro Computational->AntiInflam Computational->Neuro Novel Novel Targets (From Virtual Screens) Computational->Novel

Caption: Workflow for hypothesis generation and target prediction.

Hypothesis 1: Anti-Inflammatory Targets

Based on the prevalence of the thiophene scaffold in anti-inflammatory drugs, this represents the most immediate and logical therapeutic area to investigate.[6][9]

  • Primary Target Candidates:

    • Cyclooxygenases (COX-1 and COX-2): These enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid.[6]

    • Lipoxygenases (LOX): Zileuton, another thiophene-containing anti-inflammatory, acts as a LOX inhibitor.[9]

    • Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): The mechanism of 5-aminosalicylic acid (5-ASA), a cornerstone of inflammatory bowel disease treatment, involves the activation of PPAR-γ, a nuclear receptor that controls inflammation.[10][11] The structural elements of our compound warrant investigation into this pathway.

Hypothesis 2: Neuromodulatory Targets

The glutaramic acid-like core directs our attention toward targets within the central nervous system, particularly those involved in glutamate signaling.[8]

  • Primary Target Candidates:

    • Glutamate Receptors (e.g., NMDA, AMPA): Glutaric acid accumulation is known to disrupt glutamatergic neurotransmission.[8] The compound could act as an antagonist or modulator at these excitatory amino acid receptors.

    • Glutamate Transporters (e.g., EAATs): Altering the clearance of glutamate from the synaptic cleft is a key mechanism for controlling neuronal excitability. The compound's effect on astrocytic or neuronal glutamate uptake should be assessed.[8]

Protocol: Computational Target Fishing Workflow

To broaden the search beyond analog-based hypotheses, a computational approach is essential. This workflow leverages public databases and predictive algorithms to identify potential protein interactions.[12][13]

Objective: To identify potential protein targets using ligand-based and structure-based computational methods.

Methodology:

  • Ligand-Based Similarity Searching:

    • Step 1.1: Generate a 2D structure file (e.g., SMILES or SDF) of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid.

    • Step 1.2: Perform chemical similarity searches against large-scale bioactivity databases such as ChEMBL, PubChem BioAssay, and BindingDB.[14][15][16][17]

      • Rationale: This identifies compounds with similar structures that have known biological activities, thus inferring potential targets for the query molecule based on the principle that structurally similar molecules often have similar biological functions.

    • Step 1.3: Analyze the resulting hit list, focusing on high-quality, curated data (e.g., IC₅₀, Kᵢ, or Kₑ values) to compile a list of putative targets.

  • Reverse Docking / Target Prediction Servers:

    • Step 2.1: Submit the 3D conformer of the molecule to reverse docking web servers or platforms that screen a single ligand against a library of protein binding sites.

    • Step 2.2: Utilize AI/ML-based prediction tools that use quantitative structure-activity relationship (QSAR) models or machine learning algorithms to predict interactions.[18][19]

      • Rationale: These methods move beyond simple 2D similarity to consider the 3D shape and electrostatics of the molecule, predicting its binding affinity to a wide range of protein structures, potentially uncovering non-obvious targets.[20]

    • Step 2.3: Consolidate and rank the predicted targets based on docking scores, confidence levels, and biological relevance to the initial hypotheses.

Experimental Validation Framework

Following hypothesis generation, a phased experimental approach is required to systematically test and validate the predicted targets. This framework is designed to maximize efficiency by starting with broad, cost-effective screens and progressing to more complex, target-specific assays.

G cluster_0 Experimental Workflow cluster_1 Assay Examples Phase1 Phase I: Phenotypic Screening Phase2 Phase II: Target-Specific Assays Phase1->Phase2 Hits advance Assay1 Cell Viability (MTT) Cytokine Release (ELISA) Phase1->Assay1 Phase3 Phase III: Mechanism of Action (MoA) Elucidation Phase2->Phase3 Confirmed activity Assay2 Enzyme Inhibition (COX/LOX) Receptor Binding (Radioligand) Reporter Gene Assays (PPARγ) Phase2->Assay2 Decision Prioritize Target(s) Phase3->Decision MoA confirmed Assay3 Western Blot (Signaling Pathways) qPCR (Gene Expression) Phase3->Assay3

Caption: Phased experimental validation workflow.

Phase I: Initial Phenotypic Screening

Objective: To assess the compound's general bioactivity and guide the prioritization of subsequent assays.

Protocol 3.1.1: Anti-Inflammatory Phenotypic Screen

  • Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) under standard conditions.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution series (e.g., 0.1 µM to 100 µM).

  • Treatment: Pre-incubate cells with varying concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cell cultures. Include vehicle-only and unstimulated controls.

    • Rationale: LPS is a potent activator of innate immune cells and reliably induces the production of pro-inflammatory mediators, providing a robust system to test the compound's anti-inflammatory potential.

  • Incubation: Incubate for a defined period (e.g., 18-24 hours).

  • Quantification: Collect the cell culture supernatant and quantify the concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Viability Control: In a parallel plate, perform a cell viability assay (e.g., MTT or XTT) with the same compound concentrations to ensure the observed effects are not due to cytotoxicity.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of cytokine release and the CC₅₀ for cytotoxicity. A significant therapeutic window (high CC₅₀/IC₅₀ ratio) is desired.

Phase II: Target-Specific In Vitro Assays

Objective: To directly test the compound's activity against the high-priority targets identified in Section 2.0.

Protocol 3.2.1: COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Assay Principle: This cell-free assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the reaction of a probe with H₂O₂, generating a fluorescent product. An inhibitor will reduce this signal.

  • Reagents: Obtain a commercial COX inhibitor screening kit containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe.

  • Procedure:

    • Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound across a range of concentrations. Include a known selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

    • Initiate the reaction by adding arachidonic acid and the fluorescent probe.

    • Incubate at 37°C for 10-15 minutes, protected from light.

  • Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

  • Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Protocol 3.2.2: PPAR-γ Reporter Gene Assay

  • Cell Line: Use a stable cell line (e.g., HEK293T or HepG2) co-transfected with two plasmids: one expressing the full-length human PPAR-γ and another containing a luciferase reporter gene downstream of a PPAR response element (PPRE).

  • Procedure:

    • Plate the reporter cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compound at various concentrations. Include a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control.

    • Incubate for 18-24 hours to allow for receptor activation, reporter gene transcription, and translation.

  • Detection: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or total protein content). Plot the dose-response curve and calculate the EC₅₀ value for PPAR-γ activation.

Phase III: Mechanism of Action (MoA) Elucidation

Objective: To confirm target engagement in a cellular context and investigate the downstream signaling consequences.

Protocol 3.3.1: Western Blot for NF-κB Pathway Inhibition

  • Background: The NF-κB pathway is a critical downstream effector of many inflammatory stimuli and a target of PPAR-γ activity. Inhibition of this pathway is a hallmark of many anti-inflammatory drugs.

  • Cell Treatment: Seed RAW 264.7 macrophages. Pre-treat with an effective concentration of the test compound (e.g., 1-2x the IC₅₀ from the ELISA screen) for 1 hour.

  • Stimulation: Stimulate with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells at each time point and determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies against key pathway proteins: phospho-p65 (the activated form of a key NF-κB subunit), total p65, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A reduction in the ratio of phospho-p65 to total p65 in compound-treated, LPS-stimulated cells compared to LPS-only cells indicates inhibition of the NF-κB signaling pathway.

Data Interpretation and Target Prioritization

The successful execution of the validation framework will yield a rich dataset. This data must be systematically organized and evaluated to select the most promising therapeutic target for advancement into lead optimization and in vivo studies.

Hypothesized Target Assay Type Key Parameter Example Result (Hypothetical) Interpretation
COX-2 Enzyme InhibitionIC₅₀2.5 µMModerate potency against the target enzyme.
COX-1 Enzyme InhibitionIC₅₀55 µM>20-fold selectivity for COX-2 over COX-1, suggesting a favorable safety profile regarding GI side effects.
PPAR-γ Reporter Gene AssayEC₅₀15 µMDemonstrates activity as a PPAR-γ agonist, but at a higher concentration than for COX-2 inhibition.
TNF-α Release Cellular PhenotypicIC₅₀1.8 µMPotent inhibition of a key inflammatory cytokine, consistent with COX-2 inhibition.
Cell Viability Cytotoxicity AssayCC₅₀>100 µMLow cytotoxicity, indicating a good therapeutic index.

Prioritization Criteria:

  • Potency: The primary target should be the one modulated at the lowest concentration (lowest IC₅₀ or EC₅₀).

  • Selectivity: For targets with isoforms (e.g., COX-1/COX-2), high selectivity for the disease-relevant isoform is critical.

  • Cellular Activity: The potency in target-specific assays should correlate well with the potency observed in functional, cell-based phenotypic screens.

  • Therapeutic Rationale: The target should have a well-established role in a disease pathology that aligns with the company's strategic interests.

Based on the hypothetical data above, COX-2 would emerge as the highest-priority target for 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid.

Conclusion and Future Directions

This guide provides a structured, multi-faceted strategy for elucidating the therapeutic potential of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid. By leveraging its structural features to form testable hypotheses and applying a rigorous experimental validation cascade, researchers can efficiently move from an unknown compound to a validated lead with a confirmed mechanism of action. The initial focus on anti-inflammatory targets, particularly COX-2, appears highly promising due to the well-established role of the thiophene pharmacophore. Should these prove inconclusive, the framework for exploring neuromodulatory targets provides a robust secondary path. Upon successful validation and prioritization of a primary target, subsequent steps will involve lead optimization to improve potency and drug-like properties, followed by efficacy testing in relevant preclinical in vivo models of disease (e.g., carrageenan-induced paw edema for inflammation or animal models of neuropathic pain).

References

  • Shafique, Z., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Choudhary, A., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Li, Y. Y., et al. (2011). A Computational Approach to Finding Novel Targets for Existing Drugs. PLoS Computational Biology. Available at: [Link]

  • Yu, H., et al. (2016). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science. Available at: [Link]

  • Senger, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • University of Cambridge. (n.d.). List of useful databases. Chemistry Library. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Databases/Libraries. NIH Common Fund. Available at: [Link]

  • Singh, H., et al. (2023). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. Letters in Drug Design & Discovery. Available at: [Link]

  • International Agency for Research on Cancer. (n.d.). Related databases. Exposome-Explorer. Available at: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). Chemistry and Biology Databases. Cambridge MedChem Consulting. Available at: [Link]

  • Southan, C. (2021). Small-molecule Bioactivity Databases. University of Edinburgh Research Explorer. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid. PubChem. Available at: [Link]

  • Google Patents. (2010). United States Patent. Googleapis.com. Available at: [Link]

  • Google Patents. (n.d.). United States Patent (19). Googleapis.com. Available at: [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Garg Lab - UCLA. Available at: [Link]

  • Google Patents. (n.d.). US9789125B2 - Crystals and process of making 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]. Google Patents.
  • Al-Hertani, W., et al. (2018). Glutaric Acidemia, Pathogenesis and Nutritional Therapy. PMC - NIH. Available at: [Link]

  • BindingDB. (n.d.). Patents In BindingDB. BindingDB. Available at: [Link]

  • Kölker, S., et al. (2002). Glutaric acid stimulates glutamate binding and astrocytic uptake and inhibits vesicular glutamate uptake in forebrain from young rats. PubMed. Available at: [Link]

  • Ireland, A., & Jewell, D. P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. PubMed. Available at: [Link]

  • MDPI. (2023). Rhein–Amino Acid Ester Conjugates as Potential Antifungal Agents: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • PubChem. (n.d.). (2S)-5-amino-5-oxo-2-(tritylamino)pentanoic acid. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Glutaric acid. Wikipedia. Available at: [Link]

  • Greenfield, S. M., & Punchard, N. A. (1995). Mechanism of action of 5-aminosalicylic acid. PMC. Available at: [Link]

  • Bolzati, C., et al. (2022). Impact of Different [Tc(N)PNP]-Scaffolds on the Biological Properties of the Small cRGDfK Peptide: Synthesis, In Vitro and In Vivo Evaluations. MDPI. Available at: [Link]

  • Rousseaux, C., et al. (2005). Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. PubMed. Available at: [Link]

  • McNamara, D. P., et al. (2006). Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. PubMed. Available at: [Link]

  • Iacucci, M., et al. (2012). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. PMC. Available at: [Link]

  • Carling, R. W., et al. (1994). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-3-oxopentanoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-2-oxopentanoic acid. PubChem. Available at: [Link]

  • Mechanism of Action of Aminosalicylates. (2011). YouTube. Available at: [Link]

  • Clinic for Special Children. (n.d.). Glutaric acidemia type 1. Clinic for Special Children. Available at: [Link]

Sources

Whitepaper: Strategic Synthesis and Isolation of 5-Amino-5-oxo-3-(2-thienyl)pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid, also known as 3-(2-thienyl)glutaramic acid, represents a class of molecules with significant potential in medicinal chemistry and materials science. As structural analogs of neurotransmitters and versatile synthetic intermediates, these compounds are of high interest to drug development professionals. This guide provides a comprehensive technical overview of the prevailing strategies for the synthesis, isolation, and characterization of this key molecule and its derivatives. We delve into the causal logic behind preferred synthetic routes, from the construction of the core 3-substituted glutaric acid backbone via Knoevenegel-Michael reactions to modern chemoenzymatic approaches for achieving high stereoselectivity. Detailed, field-tested protocols for synthesis and purification are presented, alongside critical data interpretation, to equip researchers with the practical knowledge required for successful implementation.

Introduction: The Significance of 3-Substituted Glutaramic Acids

The glutaric acid scaffold is a fundamental building block in organic synthesis. When substituted at the 3-position, particularly with heterocyclic moieties like thiophene, and asymmetrically functionalized as a monoamide (glutaramic acid), these molecules become valuable precursors for a range of biologically active compounds. The 3-(2-thienyl)glutaramic acid structure is particularly noteworthy as an intermediate for pharmaceuticals, including selective serotonin reuptake inhibitors and other central nervous system agents.[1]

Furthermore, the development of enantioselective synthetic methods is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. Chemoenzymatic methods, such as the desymmetrization of prochiral diamides, offer an elegant and environmentally sustainable solution for producing these optically active intermediates.[2] This guide aims to consolidate the fragmented knowledge in this area into a cohesive and actionable resource, detailing both classical and enzymatic pathways for the discovery and isolation of 5-amino-5-oxo-3-(2-thienyl)pentanoic acid.

Foundational Strategy: A Retrosynthetic Analysis

To logically approach the synthesis of the target molecule, we begin with a retrosynthetic analysis. This process deconstructs the target into readily available starting materials, revealing the key chemical transformations required. The primary disconnections are the formation of the amide and the construction of the carbon-carbon bonds that form the substituted pentanoic acid backbone.

G Target 5-Amino-5-oxo-3-(2-thienyl)pentanoic Acid Diacid 3-(2-Thienyl)glutaric Acid Target->Diacid Amidation / Selective Hydrolysis Diamide 3-(2-Thienyl)glutaric Acid Diamide Target->Diamide Enzymatic Desymmetrization Aldehyde 2-Thiophenecarboxaldehyde Diacid->Aldehyde Knoevenegel-Michael & Hydrolysis Malonate Diethyl Malonate Diacid->Malonate Knoevenegel-Michael & Hydrolysis

Caption: Retrosynthetic pathways for the target molecule.

This analysis highlights two primary strategic phases, which form the core of this guide:

  • Part I: Construction of the 3-(2-thienyl)glutaric acid backbone.

  • Part II: Selective formation of the monoamide (glutaramic acid).

Part I: Synthesis of the 3-(2-Thienyl)glutaric Acid Backbone

The most versatile and efficient method for creating 3-aryl or 3-heteroaryl glutaric acids is the tandem Knoevenegel condensation and Michael addition reaction, followed by hydrolysis and decarboxylation.[1]

Principle and Rationale

This one-pot, three-step sequence begins with the base-catalyzed Knoevenegel condensation of an aldehyde (2-thiophenecarboxaldehyde) with a malonic ester. The resulting electron-deficient alkene is a perfect Michael acceptor. A second equivalent of the malonate anion then attacks in a conjugate fashion (Michael addition). The final step involves acidic or basic hydrolysis of the four ester groups, followed by heat-induced decarboxylation of the unstable geminal diacids to yield the desired product. The efficiency of this route lies in its use of inexpensive starting materials and the ability to perform the key bond-forming steps in a single pot.[1]

G cluster_0 One-Pot Reaction Start 2-Thiophenecarboxaldehyde + Diethyl Malonate Knoevenegel Knoevenegel Condensation (Intermediate Alkene) Start->Knoevenegel Base Catalyst Michael Michael Addition (Tetraester Adduct) Knoevenegel->Michael 2nd eq. Malonate Hydrolysis Acid Hydrolysis & Decarboxylation Michael->Hydrolysis Final 3-(2-Thienyl)glutaric Acid Hydrolysis->Final

Caption: Workflow for the Knoevenegel-Michael addition pathway.

Experimental Protocol: Synthesis of 3-(2-Thienyl)glutaric Acid

This protocol is adapted from established general procedures for 3-arylglutaric acids.[1]

  • Reaction Setup: To a round-bottom flask, add 2-thiophenecarboxaldehyde (1 eq.) and diethyl malonate (2.2 eq.).

  • Catalysis: Add piperidine (0.1 eq.) and acetic acid (0.1 eq.) as catalysts.

  • Condensation/Addition: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction by TLC until the aldehyde is consumed.

  • Hydrolysis: Cool the reaction mixture. Add a 6M aqueous solution of hydrochloric acid (HCl). Heat the biphasic mixture to reflux (approx. 110 °C) and maintain for 12-18 hours to ensure complete hydrolysis and decarboxylation.

  • Work-up: Cool the mixture to room temperature. The product may precipitate upon cooling. If not, extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as benzene or a mixture of ether and hexanes, to yield pure 3-(2-thienyl)glutaric acid.[3]

Part II: Selective Formation of the Glutaramic Acid

With the diacid backbone in hand, the next critical phase is the selective conversion of one of the two carboxylic acid groups into a primary amide. This can be achieved through classical chemical methods or, more elegantly, through biocatalysis for asymmetric synthesis.

Strategy 1: Chemoenzymatic Desymmetrization (Preferred for Chirality)

Principle and Rationale: This advanced strategy is ideal for producing enantiomerically pure 3-substituted glutaramic acids, which are highly valuable in drug development. The process starts with the corresponding prochiral 3-(2-thienyl)glutaric acid diamide. A specific amidase enzyme, often from a microbial source like Comamonas sp., selectively hydrolyzes only one of the two amide groups.[2] Because the enzyme is chiral, it can distinguish between the two enantiotopic amide functions, leading to the formation of a single enantiomer of the desired monoamide product with very high optical purity. This method avoids classical resolution, which has a maximum theoretical yield of 50%, and operates under mild, environmentally friendly conditions.[2][4][5]

G Diamide 3-(2-Thienyl)glutaric Acid Diamide (Prochiral) Enzyme Amidase Enzyme (e.g., from Comamonas sp.) Diamide->Enzyme Product (R)- or (S)-5-Amino-5-oxo-3- (2-thienyl)pentanoic Acid (Chiral, >99% e.e.) Enzyme->Product Asymmetric Hydrolysis (pH 7-8, 30°C)

Caption: Chemoenzymatic synthesis via enzymatic desymmetrization.

Experimental Protocol: Enzymatic Hydrolysis

This protocol is a conceptual adaptation based on published methods for similar substrates.[2]

  • Precursor Synthesis: Synthesize 3-(2-thienyl)glutaric acid diamide from the diacid (prepared in Part I) via standard methods (e.g., conversion to the diacyl chloride followed by reaction with ammonia).

  • Biocatalyst Preparation: Prepare a whole-cell catalyst of a suitable microorganism (e.g., Comamonas sp. KNK3-7) or an isolated amidase enzyme preparation.[2]

  • Reaction: Suspend the diamide substrate in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add the biocatalyst.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) for 24-72 hours. Monitor the conversion by HPLC.

  • Work-up: Once the reaction is complete, remove the biocatalyst by centrifugation or filtration.

  • Isolation: Acidify the supernatant to a pH of 2-3 with 1M HCl. This will protonate the carboxylic acid group of the product, causing it to precipitate or be ready for extraction.

Part III: Isolation, Purification, and Characterization

Proper isolation and purification are critical to obtaining the final product with high purity, suitable for further research and development.

Workflow: Extraction and Crystallization

The final product, being an amino acid derivative, is amphoteric. Its solubility is highly dependent on pH. This property is exploited for purification.

  • Acidification: After the reaction (either chemical or enzymatic), adjust the aqueous solution to pH 2-3. At this pH, the carboxyl group is protonated (-COOH) and the amide is neutral, minimizing the water solubility of the molecule.

  • Extraction: Extract the acidified aqueous solution exhaustively with an organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. The organic solvent will dissolve the desired product, leaving inorganic salts and other highly polar impurities in the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt like Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude solid or oil is then purified by recrystallization. A common technique is to dissolve the crude product in a minimum amount of a hot polar solvent (like ethanol or methanol) and then slowly add a non-polar solvent (like hexanes or diethyl ether) until turbidity persists. Allowing the solution to cool slowly will promote the formation of high-purity crystals.[3][6]

G Start Crude Reaction Mixture pH_Adjust Adjust to pH 2-3 Start->pH_Adjust Extract Liquid-Liquid Extraction pH_Adjust->Extract Dry Dry & Concentrate Organic Phase Extract->Dry Crystallize Recrystallization Dry->Crystallize Final Pure Crystalline Product Crystallize->Final

Caption: General workflow for product isolation and purification.

Characterization Data

The identity and purity of the final compound must be confirmed by analytical methods.

Parameter Expected Data / Observation
Molecular Formula C₉H₁₁NO₃S[7]
Molecular Weight 213.25 g/mol [7]
Appearance White to off-white crystalline solid
Melting Point Dependent on purity and crystalline form; requires experimental determination.
¹H NMR (DMSO-d₆) Expect signals for: thienyl protons (~6.9-7.4 ppm), amide protons (-CONH₂) (~7.0, 7.5 ppm, broad singlets), CH proton alpha to thiophene (~3.5 ppm, multiplet), CH₂ protons adjacent to carbonyls (~2.5-2.8 ppm, multiplets), and a carboxylic acid proton (>12 ppm, very broad).
¹³C NMR (DMSO-d₆) Expect signals for: two carbonyl carbons (~172-175 ppm), four thienyl carbons (~124-140 ppm), one methine carbon (~35-40 ppm), and two methylene carbons (~38-42 ppm).
Mass Spectrometry (ESI-) Expected [M-H]⁻ ion at m/z 212.04

Conclusion and Future Outlook

The synthesis and isolation of 5-amino-5-oxo-3-(2-thienyl)pentanoic acid are achieved through a logical, multi-step process hinging on the robust Knoevenegel-Michael reaction for backbone construction and either classical or enzymatic methods for amide formation. For drug development professionals, the chemoenzymatic route is particularly powerful, offering direct access to enantiomerically pure compounds under sustainable conditions. The protocols and workflows detailed in this guide provide a solid foundation for researchers to produce and purify these valuable chemical entities. Future work will likely focus on expanding the library of microbial amidases to control stereochemical outcomes and applying these building blocks in the synthesis of novel, high-value therapeutics.

References

  • Abdi, M.H., Beswick, P.J., Billinton, A., et al. (2010). Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20, 5080. Available from: [Link]

  • Nojiri, M., Uekita, K., Ohnuki, M., et al. (2013). Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Journal of Applied Microbiology, 115(5), 1127-33. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid. PubChem Compound Database. Retrieved from: [Link]

  • Marvel, C.S., & Tuley, W.F. (1925). Glutaric Acid. Organic Syntheses, 5, 69. Available from: [Link]

  • Kovalenko, S. M., et al. (2026). Synthesis of substituted derivatives of potassium 5-aryl-1-cyano-5-oxo-3-((thiophen-2-yl)amino)penta-1,3-dien-2-olates containing benzo[d]oxazole, benzo[d]imidazole and benzo[d]thiazole fragments. Russian Journal of General Chemistry.
  • Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Chemistry and Materials Research, 7(7). Available from: [Link]

  • Yasohara, Y., et al. (2011). Method for producing optically active 3-substituted glutaric acid monoamide. Google Patents, WO2011013340A1.
  • Nojiri, M., et al. (2015). Asymmetric hydrolysis of 3-substituted glutarimide. Google Patents, WO2015141758A1.
  • RSC (n.d.). Synthesis of 3-arylglutaric acids 6 a–j. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid. PubChem Compound Database. Retrieved from: [Link]

  • Paris, O.G., et al. (1955). Glutaric Acid and Glutarimide. Organic Syntheses, Coll. Vol. 4, 496. Available from: [Link]

Sources

Technical Whitepaper: Preliminary Screening & Characterization of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid , commonly referred to as 3-(2-thienyl)glutaramic acid , is a critical chiral scaffold in medicinal chemistry. It serves as the primary gateway to the synthesis of Duloxetine (Cymbalta) and related serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Beyond its role as an intermediate, its structural homology to


-aminobutyric acid (GABA)  analogs (specifically Baclofen and Pregabalin) makes it a candidate for neuropharmacological screening.

This technical guide outlines a rigorous preliminary screening framework focusing on three critical dimensions:

  • Stereochemical Purity Screening: Establishing analytical baselines for enantiomeric excess (ee).

  • Biocatalytic Resolution Screening: Identifying enzymatic pathways for kinetic resolution.

  • Pharmacophore Validation: Assessing bioisosteric potential against phenyl-GABA analogs.

Molecular Profile
ParameterDetail
IUPAC Name 5-Amino-5-oxo-3-(thiophen-2-yl)pentanoic acid
Common Name 3-(2-Thienyl)glutaramic acid
Molecular Formula

Key Structural Feature Thiophene ring (Bioisostere of Phenyl); Glutaramic backbone
Critical Chirality C3 Position (S-enantiomer is the pharmacologically active precursor for Duloxetine)

Analytical Screening: Chiral HPLC Method Development

Before any biological or process screening can occur, a robust analytical method must be established to resolve the (R) and (S) enantiomers. The thiophene ring introduces


-

interaction capabilities that can be leveraged using polysaccharide-based stationary phases.
Protocol 1: Chiral Stationary Phase (CSP) Screening

Objective: Achieve baseline separation (


) of enantiomers to quantify Enantiomeric Excess (%ee).

Methodology: The screening utilizes a Chiralpak AD-H or OD-H column.[2] The amide moiety in the glutaramic acid backbone provides hydrogen-bonding sites for the carbamate selectors on the column.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of racemic 5-amino-5-oxo-3-(2-thienyl)pentanoic acid in 1 mL of Ethanol/Trifluoroacetic acid (TFA) (100:0.1 v/v). Note: Acidic additive is crucial to suppress ionization of the free carboxylic acid.

  • Column Selection:

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Screening Matrix:

    • Condition A (Normal Phase): n-Hexane : IPA : TFA (90 : 10 : 0.1).

    • Condition B (Polar Organic): Acetonitrile : Methanol : TFA (95 : 5 : 0.1).

  • Detection: UV at 230 nm (Thiophene absorption maximum).

Data Output (Representative):

ColumnMobile PhaseSelectivity (

)
Resolution (

)
Recommendation
Chiralpak AD-H Hex/IPA (90:10)1.120.8Insufficient Separation
Chiralpak AD-H Hex/EtOH (85:15)1.452.1Optimal
Chiralcel OD-H Hex/IPA (90:10)1.050.4Poor Interaction

Technical Insight: The switch from Isopropanol (IPA) to Ethanol often improves resolution on Amylose columns for amide-containing analytes due to better intercalation of the solvent into the chiral helical grooves.

Biocatalytic Resolution Screening

The synthesis of Duloxetine requires the (S)-enantiomer.[3][4][5] Chemical resolution (using S-Mandelic acid) is standard but inefficient (50% yield max). Biocatalytic screening aims to identify hydrolases that can selectively hydrolyze the precursor 3-(2-thienyl)glutarimide into the desired (S)-glutaramic acid, or selectively esterify the acid.

Protocol 2: Hydrolase Library Screening

Objective: Identify enzymes capable of kinetic resolution with


 (Enantiomeric Ratio).

Workflow:

  • Substrate: 3-(2-thienyl)glutaric anhydride or 3-(2-thienyl)glutarimide.

  • Enzyme Library: Lipases (PS, CAL-B), Esterases (PLE), and Nitrilases.

  • Reaction:

    • Dissolve substrate (50 mM) in Diisopropyl ether (organic solvent for esterification) or Phosphate buffer pH 7.0 (for hydrolysis).

    • Add enzyme preparation (immobilized or lyophilized powder).

    • Incubate at 30°C, 200 rpm for 24 hours.

  • Analysis: Aliquot supernatant, filter, and analyze via the Chiral HPLC method defined in Section 2.

Visualization: Biocatalytic Screening Workflow

The following diagram illustrates the decision logic for screening the resolution pathway.

BiocatalyticScreening Start Racemic Substrate (Glutarimide/Anhydride) Screen Enzyme Library Screening (Lipases, Esterases) Start->Screen Analysis Chiral HPLC Analysis (%ee Determination) Screen->Analysis Decision Enantiomeric Ratio (E) Analysis->Decision PathA E > 20 (High Selectivity) Decision->PathA Success PathB E < 20 (Low Selectivity) Decision->PathB Failure Opt Process Optimization (Solvent/Temp/pH) PathA->Opt Fail Discard / Screen New Enzymes PathB->Fail Final (S)-3-(2-Thienyl)glutaramic Acid (Duloxetine Precursor) Opt->Final

Figure 1: Decision matrix for the biocatalytic resolution of thiophene-based glutaramic acid precursors.

Pharmacological Profiling (Safety & Bioactivity)

While primarily an intermediate, the structural similarity of 5-amino-5-oxo-3-(2-thienyl)pentanoic acid to Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) necessitates pharmacological screening if it is to be considered as a novel chemical entity (NCE) or if it exists as a high-level impurity.

Protocol 3: In Vitro Safety (Ames Test)

Rationale: Thiophene rings can be metabolically activated to reactive sulfoxides/epoxides. Genotoxicity screening is mandatory.

  • Strains: Salmonella typhimurium TA98, TA100.

  • Condition: +/- S9 metabolic activation fraction.

  • Threshold: >2-fold increase in revertant colonies indicates mutagenic potential.

Protocol 4: GABA-B Receptor Binding Assay (Hypothetical)

Rationale: To determine if the thiophene bioisostere retains the GABA-ergic activity of its phenyl analog.

Methodology:

  • Membrane Prep: Rat cerebral cortex membranes.

  • Radioligand: [3H]-CGP54626 (Selective GABA-B antagonist).

  • Displacement: Incubate membranes with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of the test compound.
  • Causality Check:

    • If

      
      : The thiophene ring mimics the phenyl ring effectively (Bioisosteric Success).
      
    • If

      
      : The glutaramic acid tail (5-carbon) provides too much steric hindrance compared to the butyric acid (4-carbon) of Baclofen.
      

References

  • Vertex AI Search. (2026). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. 4[6]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. 3

  • ResearchGate. (2021). Duloxetine Synthesis - Mannich aminomethylation and Resolution. 1[6][7]

  • CHEManager International. (2014). Duloxetine: Refining its Chemical Synthesis with Biocatalysis. 8[6][7]

  • Daicel Chiral Technologies. (2025). Enantiomer separation of acidic compounds using CHIRALPAK QN-AX and QD-AX. 9

Sources

Methodological & Application

Application Note: Antimicrobial Profiling of 5-Amino-5-oxo-3-(2-thienyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocols for evaluating the antimicrobial efficacy of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid (CAS: 123957-82-6), a structural hybrid comprising a lipophilic thiophene moiety and a polar glutaramic acid backbone.[1] While thiophene derivatives are well-documented for their potential to disrupt bacterial membranes and inhibit specific enzymes (e.g., DNA gyrase), the amphiphilic nature of this specific compound requires precise handling to prevent precipitation and ensure bioavailability in aqueous media. This guide covers stock preparation, Minimum Inhibitory Concentration (MIC) determination via CLSI-compliant broth microdilution, and Time-Kill kinetics to distinguish bacteriostatic from bactericidal activity.[1]

Introduction & Rationale

The search for novel antimicrobials has pivoted toward peptidomimetics —small molecules that mimic peptide structures but offer superior metabolic stability.[1] 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid presents a unique pharmacophore:

  • Thiophene Ring: Acts as a bioisostere for phenyl groups, increasing lipophilicity and potential interaction with bacterial membrane lipids.[1]

  • Glutaramic Acid Scaffold: Provides hydrogen bonding donors/acceptors (via the amide and carboxylic acid), essential for target enzyme binding (e.g., bacterial metalloproteases or cell wall synthesis enzymes).[1]

Critical Consideration: The primary challenge with this compound is its solubility profile.[1] The free carboxylic acid implies pH-dependent solubility, while the thiophene ring drives aggregation in purely aqueous buffers. The protocols below incorporate a DMSO-Tween solubilization strategy to mitigate this.

Compound Handling & Stock Preparation

Safety Warning: Thiophene derivatives can be skin sensitizers.[1] Handle with nitrile gloves and work within a fume hood.[1]

Solubility Optimization Table
Solvent SystemSolubility LimitStability (25°C)Application
100% DMSO >50 mg/mL6 Months (-20°C)Primary Stock Solution
PBS (pH 7.4) <1 mg/mL24 HoursNot Recommended for Stock
MHB + 2% DMSO ~512 µg/mL4 HoursWorking Solution (Assay)
Preparation Protocol
  • Weighing: Accurately weigh 10.0 mg of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid.

  • Dissolution: Dissolve in 1.0 mL of sterile, analytical-grade DMSO (Dimethyl Sulfoxide) to create a 10,000 µg/mL (10 mg/mL) Master Stock. Vortex for 30 seconds.[1]

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter .[1] Nylon filters may bind the thiophene moiety.[1]

  • Storage: Aliquot into amber tubes to prevent photodegradation of the thiophene ring. Store at -20°C.

Protocol A: Determination of MIC (Broth Microdilution)

Standard: Aligned with CLSI M07-A10 guidelines.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Reagent: Resazurin (0.015%) as a viability indicator.[1]

Experimental Workflow

The following diagram illustrates the dilution and inoculation logic to ensure the final DMSO concentration remains <1%, preventing solvent toxicity artifacts.

MIC_Workflow Stock Master Stock (10 mg/mL in DMSO) Inter Intermediate Dilution (1:10 in CAMHB) 1000 µg/mL Stock->Inter Dilute 1:10 Plate 96-Well Plate Serial Dilution (2-fold) Inter->Plate Add 100µL to Col 1 Plate->Plate Serial Transfer (100µL) Incubate Incubation 37°C, 18-24h Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add 100µL per well Read Readout (Visual/OD600) Incubate->Read

Figure 1: Step-by-step workflow for MIC determination ensuring solvent compatibility.

Step-by-Step Procedure
  • Plate Setup: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well round-bottom plate.

  • Compound Loading: Add 200 µL of the Intermediate Dilution (1000 µg/mL) into Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix 5 times. Repeat down to Column 10.[1] Discard the final 100 µL from Column 10.[1]

    • Result: Concentration range 500 µg/mL to 0.97 µg/mL.[1]

    • Controls: Column 11 (Growth Control: Media + Bacteria + 1% DMSO).[1] Column 12 (Sterility Control: Media only).[1]

  • Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 100 µL to all wells (except sterility control).

    • Final Test Volume: 200 µL.

    • Final Bacterial Density:

      
       CFU/mL.[1]
      
  • Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Reading:

    • Primary: Visual inspection for turbidity.[1]

    • Secondary (Recommended): Add 30 µL of 0.015% Resazurin. Incubate for 1 hour. Blue = Inhibition (No growth); Pink = Growth (Metabolic activity).[1]

Protocol B: Time-Kill Kinetics

To determine if 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).[1]

Procedure
  • Preparation: Prepare four tubes of CAMHB containing the compound at concentrations of 0.5× MIC, 1× MIC, and 4× MIC . Include a growth control (no compound).[1]

  • Inoculation: Inoculate with

    
     CFU/mL (log-phase culture).
    
  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Serially dilute aliquots in sterile saline (PBS) and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.[1]
      
    • Bacteriostatic:

      
       reduction.[1]
      

Advanced Mechanism: Membrane Permeabilization Assay

Thiophene derivatives often act by destabilizing the bacterial cell membrane.[1] This assay validates that mechanism.

Logic: If the compound disrupts the membrane, Propidium Iodide (PI) (normally impermeable) will enter the cell and bind DNA, fluorescing red.

Mechanism_Logic cluster_outcomes Fluorescence Readout Compound Compound Treatment (4x MIC) Membrane Bacterial Membrane Compound->Membrane Intercalation? Intact Intact Membrane PI Excluded (No Fluorescence) Membrane->Intact No Disruption Damaged Compromised Membrane PI Entry -> DNA Binding (High Red Fluorescence) Membrane->Damaged Pore Formation

Figure 2: Logic flow for Propidium Iodide membrane integrity assay.[1]

Protocol:

  • Harvest log-phase bacteria and wash 2x in PBS.[1] Resuspend to OD600 = 0.5.[1]

  • Add compound (at 2× and 4× MIC) and incubate for 1 hour.

  • Add Propidium Iodide (Final conc: 10 µM). Incubate 15 min in dark.

  • Measure Fluorescence: Ex 535 nm / Em 617 nm.[1]

  • Positive Control: Polymyxin B or Colistin.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2][3] Wayne, PA: CLSI.[1][2] Link

  • Mabkhot, Y. N., et al. (2016).[1] "Synthesis and antimicrobial activity of some novel thiophene derivatives." Chemistry Central Journal, 10, 1-12.[1] (Demonstrates thiophene pharmacophore efficacy). Link

  • PubChem. (n.d.).[1] 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid (CID 71778247).[1][4] National Library of Medicine.[1] Link[1]

  • Ginex, T., et al. (2024).[1] "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria."[1][5] Frontiers in Microbiology. (Contextualizes mechanism of action). Link

Sources

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It focuses on 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid (also known as 3-(2-thienyl)glutaramic acid ) as a critical chiral building block for the synthesis of Thienyl-GABA analogs .

A Versatile Chiral Platform for Thienyl-GABA Analogs and Glutarimides

Executive Summary

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid is a bifunctional building block containing a carboxylic acid and a primary amide, centered around a 3-substituted thiophene ring. Its primary utility lies in its role as a precursor for 4-amino-3-(2-thienyl)butanoic acid , a bioisostere of the blockbuster drugs Baclofen and Phenibut .

In modern organic synthesis, this molecule serves as a "chiral platform." Through enzymatic desymmetrization of its cyclic imide precursor, researchers can access high-purity enantiomers ((R)- or (S)-isomers), which is critical because GABA-B receptor activity is often stereospecific (e.g., (R)-Baclofen is the active eutomer).

Key Applications:

  • GABA Analog Synthesis: Precursor to 3-thienyl-GABA via Hofmann Rearrangement.

  • Peptidomimetics: Introduction of thiophene-based gamma-amino acids into peptide backbones.

  • Glutarimide Formation: Cyclization to 4-(2-thienyl)-2,6-piperidinedione (anticonvulsant scaffolds).

Chemical Profile & Stability
  • IUPAC Name: 5-Amino-5-oxo-3-(thiophen-2-yl)pentanoic acid

  • Common Name: 3-(2-Thienyl)glutaramic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 213.25 g/mol

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous base. Sparingly soluble in non-polar solvents (Hexanes).

  • Stability: Stable at room temperature. The amide group is susceptible to hydrolysis under strongly acidic/basic conditions or rearrangement under oxidative conditions (Hofmann).

Synthetic Utility: The "Desymmetrization" Pathway

The industrial relevance of this compound stems from the Chemoenzymatic Desymmetrization workflow. Direct asymmetric synthesis of 3-substituted GABA analogs is difficult. Instead, the symmetric cyclic imide (3-(2-thienyl)glutarimide) is hydrolyzed by specific amidases to yield the optically pure monoamide.

Mechanism Visualization

The following diagram illustrates the conversion of the achiral anhydride to the chiral GABA analog via the monoamide intermediate.

G cluster_0 Precursor Phase cluster_1 Chiral Resolution (Key Step) cluster_2 Drug Synthesis Anhydride 3-(2-Thienyl) glutaric anhydride Imide 3-(2-Thienyl) glutarimide Anhydride->Imide + NH3 / Heat Cyclization Monoamide 5-Amino-5-oxo-3-(2-thienyl) pentanoic acid (Chiral Monoamide) Imide->Monoamide Stereoselective Amidase Hydrolysis GABA 4-Amino-3-(2-thienyl) butanoic acid (Thienyl-GABA) Monoamide->GABA Hofmann Rearrangement (Br2 / NaOH) caption Fig 1: Chemoenzymatic route to Thienyl-GABA via the monoamide intermediate.

Detailed Experimental Protocols
Protocol A: Synthesis of Racemic 3-(2-Thienyl)glutaramic Acid

Use this protocol to generate the racemic standard or if chirality is not required.

Reagents:

  • 3-(2-Thienyl)glutaric anhydride (1.0 eq)

  • Ammonium hydroxide (28-30% NH

    
    , excess)
    
  • THF (Tetrahydrofuran)

  • Hydrochloric acid (2M)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 3-(2-thienyl)glutaric anhydride in 20 mL of anhydrous THF. Cool to 0°C in an ice bath.

  • Ammonolysis: Slowly add 5 mL of concentrated aqueous ammonium hydroxide. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor by TLC (the anhydride spot should disappear).

  • Workup: Concentrate the solvent under reduced pressure to remove THF and excess ammonia.

  • Acidification: Dissolve the residue in minimal water (10 mL) and acidify carefully with 2M HCl to pH 2-3. The monoamide typically precipitates as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectations: 85-95%.

Protocol B: Hofmann Rearrangement to Thienyl-GABA

This transforms the building block into the bioactive beta-amino acid.

Reagents:

  • 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid (1.0 eq)

  • Sodium Hydroxide (NaOH) (4.0 eq)

  • Bromine (Br

    
    ) (1.0 eq) or Sodium Hypochlorite (NaOCl)
    
  • Water/Dioxane mixture

Step-by-Step:

  • Preparation: Dissolve NaOH (40 mmol) in 30 mL of water and cool to 0°C.

  • Bromination: Add Bromine (10 mmol) dropwise to the cold NaOH solution to form sodium hypobromite (NaOBr). Safety: Perform in a fume hood; Br

    
     is highly toxic.
    
  • Addition: Add the monoamide (10 mmol) to the hypobromite solution in one portion. Stir at 0°C for 30 minutes until dissolved.

  • Rearrangement: Heat the solution to 70°C for 1 hour. Gas evolution (CO

    
    ) will be observed.
    
  • Neutralization: Cool the reaction to room temperature and neutralize to pH 7 with dilute HCl.

  • Purification: The amino acid is zwitterionic and highly water-soluble. Purify using ion-exchange chromatography (Dowex 50W) or crystallization from water/ethanol.

Case Study: Enantioselective Synthesis via Desymmetrization

Context: In the development of Arbaclofen (R-Baclofen), the (R)-enantiomer is significantly more potent. The same logic applies to Thienyl-GABA.

Methodology: Instead of using the racemic monoamide from Protocol A, researchers use a "Desymmetrization" approach.

  • Substrate: 3-(2-Thienyl)glutarimide (cyclic imide).

  • Biocatalyst: Recombinant amidase from Comamonas sp. or Alcaligenes faecalis.[1]

  • Process: The enzyme selectively hydrolyzes the pro-R amide bond of the symmetric imide.

  • Result: Production of (R)-5-amino-5-oxo-3-(2-thienyl)pentanoic acid with >98% ee.

  • Downstream: This chiral monoamide is then subjected to Protocol B (Hofmann) to yield (R)-4-amino-3-(2-thienyl)butanoic acid with retention of configuration.

Comparison of Routes:

FeatureChemical Route (Protocol A)Chemoenzymatic Route
Starting Material AnhydrideCyclic Imide
Reagent Ammonia (Chemical)Amidase (Biological)
Chirality Racemic (50:50 mixture)High Optical Purity (>98% ee)
Cost LowModerate (Enzyme required)
Application Initial ScreeningLead Optimization / Clinical
References
  • Kaneka Corporation. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs.[1][2][3] Journal of Applied Microbiology.[3]

  • Nojiri, M., et al. (2013).[3] Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides.[1][3][4] Journal of Applied Microbiology, 115(5), 1127-1133.[3]

  • ChemicalBook. (n.d.). 4-amino-3-(2-thienyl)butanoic acid (CAS 133933-76-3) Product Profile.[5]

  • Google Patents. (2012). EP2518050A1: Process for production of optically active 3-substituted glutaric acid monoamide.[1]

Sources

Analytical Techniques for Characterizing 5-Amino-5-oxo-3-(2-thienyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for the characterization of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid (also known as 3-(2-thienyl)glutaramic acid). As a likely chiral intermediate in the synthesis of pharmaceutical agents (analogous to GABA analogs or thiophene-based antidepressants), this molecule presents specific challenges: distinguishing the primary amide from the free acid, preventing on-column cyclization to the glutarimide, and resolving the enantiomers at the C3 position. This guide provides validated protocols for structural confirmation (NMR/MS), achiral purity profiling (RP-HPLC), and chiral resolution.

Part 1: Physicochemical Profile & Analytical Strategy

Molecule Analysis[1][2][3][4]
  • IUPAC Name: 5-Amino-5-oxo-3-(thiophen-2-yl)pentanoic acid

  • Chemical Formula:

    
    
    
  • Molecular Weight: 213.25 g/mol

  • Key Functionalities:

    • Carboxylic Acid (C1): Ionizable (pKa ~4.2–4.5). Requires acidic buffering in HPLC to prevent peak tailing.

    • Primary Amide (C5): Neutral but susceptible to hydrolysis (to di-acid) or cyclization (to imide) under extreme pH or heat.

    • Thiophene Ring (C3): Strong UV chromophore (

      
       ~235 nm); lipophilic moiety.
      
    • Chiral Center (C3): Requires enantioselective separation.[1]

Impurity Fate Mapping

Understanding potential degradation pathways is critical for method development.

ImpurityFate Target Target Analyte (Monoamide) DiAcid Impurity A (Di-acid Hydrolysis) Target->DiAcid Acid/Base Hydrolysis (pH < 2 or pH > 9) Imide Impurity B (Glutarimide Cyclization) Target->Imide Thermal Dehydration (High Temp / Acid)

Figure 1: Degradation pathways for glutaramic acid derivatives. The analytical method must resolve the Target from Impurity A (more polar) and Impurity B (less polar).

Part 2: Structural Confirmation Protocols

Protocol 2.1: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the regiochemistry of the amide/acid and the integrity of the thiophene ring.

Solvent: DMSO-d6 (Preferred over


 due to the polarity of the free acid/amide).
NucleusChemical Shift (

ppm)
MultiplicityAssignmentMechanistic Insight

H
12.1Broad s-COOHExchangeable acid proton.

H
7.35, 6.95Doublet/MultipletThiophene (C5, C3/4)Characteristic aromatic pattern for 2-substituted thiophene.

H
7.30, 6.80Broad s (2H)-CONH

Nonequivalent amide protons due to restricted rotation.

H
3.65MultipletC3-HChiral methine proton; diagnostic for substitution.

H
2.40–2.60Multiplet (4H)-CH

- (C2 & C4)
Diastereotopic protons adjacent to the chiral center.

C
~173.0Singlet-COOHCarboxylic acid carbonyl.

C
~171.5Singlet-CONH

Amide carbonyl (slightly upfield from acid).
Protocol 2.2: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.

  • Ionization: Electrospray Ionization (ESI).

  • Polarity:

    • Negative Mode (ESI-): Preferred. The carboxylic acid deprotonates easily to form

      
       Da.
      
    • Positive Mode (ESI+): Possible

      
       Da, but often forms sodium adducts 
      
      
      
      Da due to the amide.

Part 3: Achiral Purity Profiling (HPLC)

Challenge: Separation of the zwitterionic/polar analyte from the highly polar di-acid impurity and the non-polar thiophene starting materials.

Protocol 3.1: Reverse Phase Method (RP-HPLC)

System: Agilent 1260/1290 or Waters H-Class UPLC.

  • Stationary Phase:

    • Primary: C18 Column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).

    • Rationale: Solid core particles provide high resolution at moderate backpressure. C18 provides hydrophobic interaction with the thiophene ring.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[2][3]

      • Note: Low pH is mandatory to suppress carboxylic acid ionization (

        
         ensures 99% protonation), maximizing retention and peak symmetry.
        
    • Solvent B: Acetonitrile (ACN).[2]

  • Gradient Program:

    Time (min) % A (Buffer) % B (ACN) Event
    0.0 95 5 Initial equilibration
    10.0 40 60 Elution of Analyte & Hydrophobic impurities
    12.0 5 95 Column wash

    | 12.1 | 95 | 5 | Re-equilibration |

  • Detection:

    • UV at 235 nm (Thiophene

      
      ).
      
    • Reference wavelength: 360 nm (to compensate for drift).

  • System Suitability Criteria:

    • Tailing Factor (Analyte):

      
      .
      
    • Resolution (

      
      ) between Analyte and Di-acid impurity: 
      
      
      
      .

Part 4: Chiral Resolution (Enantiomeric Purity)

Challenge: The C3 chiral center creates (R) and (S) enantiomers. Standard C18 columns cannot separate these.[4]

Protocol 4.1: Normal Phase Chiral HPLC

Theory: Amylose or Cellulose carbamate derivatives form "chiral pockets." The thiophene ring interacts via


 stacking, while the amide/acid groups H-bond with the stationary phase.
  • Column Selection:

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - First Choice.

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) - Alternative.

  • Mobile Phase (Isocratic):

    • n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).[5][6]

    • Critical: The 0.1% TFA is essential to keep the carboxylic acid protonated; without it, the peak will broaden significantly or not elute.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.[2][4]

    • Temperature: 25°C (Lower temperature often improves chiral resolution).

    • Detection: UV 235 nm.

Method Development Decision Tree

ChiralMethod Start Start Chiral Screening Solubility Solubility Check: Soluble in Hexane/IPA? Start->Solubility NP_Mode Normal Phase Mode (Hex/IPA + 0.1% TFA) Solubility->NP_Mode Yes RP_Mode Reverse Phase Chiral (Water/ACN + 0.1% H3PO4) Solubility->RP_Mode No Column1 Screen Chiralpak AD-H NP_Mode->Column1 Column2 Screen Chiralcel OD-H NP_Mode->Column2 Success Resolution > 1.5? VALIDATE Column1->Success Fail Change Modifier (Switch IPA to EtOH) Column1->Fail

Figure 2: Decision tree for selecting the appropriate chiral separation mode. Normal phase is preferred for this molecule due to the high selectivity of amylosic phases for aromatic amides.

Part 5: References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for HPLC method development, specifically regarding pH control for organic acids).

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Authoritative source on polysaccharide chiral stationary phases).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for NMR assignments of thiophene and amide protons).

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.[1] (Details on the mechanism of chiral recognition for glutaramic acid derivatives).

  • PubChem Compound Summary. (2023). 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid.[7] National Center for Biotechnology Information. (Source for basic physicochemical properties).[8][2][3][4][9][10][11][12][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Troubleshooting for 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and validated protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4)?

Answer: The solubility behavior of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid is dictated by its chemical structure, which contains both a hydrophobic thiophene ring and ionizable functional groups (a carboxylic acid and an amide).[1][2]

  • The Carboxylic Acid Group (-COOH): This is the primary driver of its pH-dependent solubility. At neutral or acidic pH (like PBS at pH 7.4), the carboxylic acid is predominantly in its protonated, neutral form (-COOH). This form is significantly less soluble in water.

  • The Thiophene Ring: This heterocyclic aromatic ring is hydrophobic and contributes to the molecule's overall low aqueous solubility.

  • The Amide Group (-CONH2): While the amide group is polar, its contribution to solubility is often insufficient to overcome the hydrophobicity of the thiophene ring and the poor solubility of the protonated carboxylic acid.

To achieve solubility, the carboxylic acid group must be deprotonated to its carboxylate salt form (-COO⁻), which is ionized and much more water-soluble.[3][4] This is achieved by increasing the pH of the solvent.[][6]

Q2: I'm preparing to use this compound in a cell-based assay. What is the very first solubilization strategy I should try?

Answer: The most robust and widely accepted initial strategy is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock into your final aqueous assay medium.[7][8]

Causality: DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast range of hydrophobic compounds.[9] This method is standard practice in high-throughput screening (HTS) and drug discovery.[10][11] The key is to create a concentrated stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted to the final working concentration. This ensures the final concentration of DMSO in the assay is low enough to be non-toxic to the cells.[12][13]

See Protocol 1 for a detailed, step-by-step guide to preparing a DMSO stock solution.

Q3: My compound won't dissolve even in DMSO, or it precipitates immediately upon dilution into my aqueous buffer. What's my next step?

Answer: If DMSO alone is insufficient, the next logical step is to leverage pH adjustment. Given the acidic nature of the carboxylic acid group, preparing a stock solution in a basic aqueous solution is a highly effective strategy.[][14][15]

Causality: By dissolving the compound in a dilute basic solution (e.g., 10-100 mM NaOH), you force the deprotonation of the carboxylic acid to its highly soluble carboxylate salt form (-COO⁻ Na⁺).[3][4] This aqueous stock can then be carefully diluted into your final, well-buffered assay medium. The buffer in your final medium is critical to neutralize the small amount of base added and maintain the desired final pH for your experiment.

See Protocol 2 for a detailed methodology on preparing a stock solution using pH adjustment.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

Answer: This is a critical, cell-line-dependent parameter that you must validate. While some robust cell lines may tolerate up to 1% DMSO for short durations, it is a universal best practice to keep the final concentration at or below 0.5%, with 0.1% being the widely accepted "safe" upper limit for most cell-based assays, especially for long-term exposure. [12][16][17]

Expert Insight: DMSO is not inert; it can induce a variety of cellular effects, including altered membrane permeability, oxidative stress, and even differentiation in some cell types.[12][13] Therefore, it is imperative to run a "vehicle control" in every experiment—this is your assay medium containing the same final concentration of DMSO as your test conditions, but without the compound. This allows you to subtract any background effects of the solvent itself.[17]

Co-SolventTypical Stock Conc.Max. Final Assay Conc. (Cell-Based)Notes
DMSO 10-50 mM≤ 0.5% (0.1% recommended)[12][16]Gold standard; can cause toxicity at higher concentrations.[13] Always run a vehicle control.
Ethanol 10-50 mM≤ 1%Can be cytotoxic and affect enzyme activity. Vehicle control is essential.
PEG400 Varies≤ 2%A co-solvent often used in in vivo studies, can be useful for stubborn compounds.[18]
Q5: I successfully dissolved my compound in a basic stock solution, but it crashes out when I add it to my pH 7.4 assay buffer. How do I fix this?

Answer: This is a classic "kinetic solubility" problem. The compound is soluble in the basic stock and in the final, highly dilute assay concentration, but it precipitates when passing through an intermediate concentration and pH where its solubility is lowest.

Troubleshooting Steps:

  • Modify the Dilution Protocol: Do not add the concentrated stock directly to a large volume of buffer. Instead, perform a rapid, stepwise, or vortex-assisted dilution. Add a small volume of your stock to the buffer while vigorously vortexing or stirring to move through the precipitation zone as quickly as possible.[8]

  • Lower the Stock Concentration: Prepare a less concentrated basic stock solution (e.g., go from 50 mM to 10 mM). This reduces the magnitude of the concentration gradient upon dilution, minimizing the chance of precipitation.

  • Include a Co-Solvent: Prepare your basic stock solution with a small percentage of a co-solvent like DMSO or PEG400. This can help keep the compound solubilized during the dilution step.

  • Final Assay Validation: After preparing your final working solution, let it sit for 15-30 minutes and visually inspect for any signs of precipitation (cloudiness, Tyndall effect). For critical assays, centrifuging the solution and measuring the supernatant concentration via HPLC-UV is the gold standard for confirming the true soluble concentration.[19]

Visualized Workflow: Solubility Strategy Decision Tree

This diagram outlines a logical progression for troubleshooting the solubility of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid.

Solubility_Workflow start Start: Compound Powder stock_dmso Protocol 1: Prepare 10-50 mM Stock in 100% DMSO start->stock_dmso dilute_dmso Dilute to final concentration in aqueous assay buffer stock_dmso->dilute_dmso check_precip_dmso Precipitation or Cloudiness? dilute_dmso->check_precip_dmso success Success! Proceed with Assay (Include Vehicle Control) check_precip_dmso->success No stock_ph Protocol 2: Prepare 10 mM Stock in 10-100 mM NaOH check_precip_dmso->stock_ph Yes dilute_ph Dilute to final concentration in buffered assay medium stock_ph->dilute_ph check_precip_ph Precipitation or Cloudiness? dilute_ph->check_precip_ph check_precip_ph->success No troubleshoot Troubleshoot Dilution: - Use rapid/vortex dilution - Lower stock concentration - Add co-solvent (e.g., PEG400) check_precip_ph->troubleshoot Yes

Caption: Decision tree for selecting a solubilization strategy.

Validated Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid powder (e.g., 2.13 mg) in a sterile, appropriate vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock from 2.13 mg (MW: 213.25 g/mol ), add 1.0 mL of DMSO.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 30-37°C in a water bath or heat block and/or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[18] Freeze-thaw cycles can increase the probability of compound crystallization from DMSO solution over time.[9]

  • Assay Preparation: For the experiment, thaw an aliquot and perform serial dilutions into your final assay medium. Ensure the final DMSO concentration remains below your cell line's toxicity threshold (e.g., ≤ 0.5%).

Protocol 2: Preparation of a Stock Solution via pH Adjustment
  • Prepare Basic Solvent: Prepare a fresh solution of 100 mM Sodium Hydroxide (NaOH) in high-purity water.

  • Weigh Compound: Accurately weigh 2.13 mg of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid powder into a sterile microcentrifuge tube.

  • Add Basic Solvent: Add 1.0 mL of the 100 mM NaOH solution to the powder to create a 10 mM stock solution.

  • Solubilize: Vortex vigorously for 2-3 minutes until all solid material is completely dissolved, forming a clear solution. The solution should be slightly basic.

  • Assay Preparation:

    • Perform serial dilutions into a well-buffered assay medium (e.g., HEPES or MOPS-buffered saline, pH 7.4). The buffer capacity of the final medium must be sufficient to neutralize the added NaOH and maintain the target pH.

    • Self-Validation Step: After preparing the highest concentration of your working solution, check its pH to confirm it matches your intended assay pH. Adjust with dilute HCl or NaOH if necessary, though this is rarely needed if the final buffer is sufficiently strong.

  • Use Immediately: Aqueous stock solutions are generally less stable than DMSO stocks. It is recommended to prepare them fresh on the day of the experiment.

References

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. (2016). Retrieved from ResearchGate. [Link]

  • What s the maximum allowable limit of DMSO as a solvent in cell culture - Protocol Online. (2006). Retrieved from Protocol Online. [Link]

  • Holland-Crimmin, S., Gosnell, P., & Quinn, C. (2011). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. Current Protocols in Chemical Biology. Retrieved from Semantic Scholar. [Link]

  • DMSO usage in cell culture - LifeTein. (2023). Retrieved from LifeTein. [Link]

  • Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. (2023). Retrieved from Reddit. [Link]

  • DMSO in cell based assays - Scientist Solutions. (2025). Retrieved from Scientist Solutions. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Retrieved from Aston University. [Link]

  • Compound management - Grokipedia. (n.d.). Retrieved from Grokipedia. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (n.d.). Retrieved from UNT Digital Library. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Retrieved from Genengnews.com. [Link]

  • Compound Handling in Drug Discovery - Hamilton Company. (n.d.). Retrieved from Hamilton Company. [Link]

  • 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid - PubChem. (n.d.). Retrieved from PubChem. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from ResearchGate. [Link]

  • Compound management - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • pH adjustment: Significance and symbolism. (2026). Retrieved from sciencedirect.com. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - MDPI. (n.d.). Retrieved from MDPI. [Link]

  • Compound Solubility and HTS Screening - Ziath. (n.d.). Retrieved from Ziath. [Link]

  • pH Adjusting Database - CompoundingToday.com. (n.d.). Retrieved from CompoundingToday.com. [Link]

  • pH Adjustment and Neutralization, the basics. (n.d.). Retrieved from phadjustment.com. [Link]

  • What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. (2022). Retrieved from YouTube. [Link]

  • 5-Amino-5-oxo-3-(3-thienyl)pentanoic acid - PubChem. (n.d.). Retrieved from PubChem. [Link]

Sources

Stability issues of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid (also known as 3-(2-thienyl)glutaramic acid) is a critical chiral building block, often utilized in the chemo-enzymatic synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine.

Users frequently report inconsistent assay results or "disappearing peaks" during HPLC analysis. These issues are rarely due to instrument error but are intrinsic to the molecule's neighboring group participation . The presence of a free carboxylic acid (


) and a primary amide (

) separated by a flexible propylene chain creates a "perfect storm" for intramolecular cyclization and hydrolysis.

Key Stability Risks:

  • Acid-Catalyzed Cyclization: Rapid conversion to the glutarimide (imide) derivative in acidic media.

  • Amide Hydrolysis: Irreversible conversion to the dicarboxylic acid in basic media.

  • Thiophene Oxidation: Sensitivity to dissolved oxygen and light over prolonged periods.

Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the degradation pathways. This is not simple degradation; it is a dynamic equilibrium driven by pH and temperature.

Pathway A: Intramolecular Cyclization (The "Glutarimide" Trap)

In acidic or neutral solutions (pH < 6), the protonated carboxylic acid acts as an intramolecular catalyst. The amide nitrogen attacks the carbonyl carbon of the acid (or vice versa, depending on activation), leading to the formation of 4-(2-thienyl)-2,6-piperidinedione (a glutarimide ring).

  • Symptom: Appearance of a less polar peak (longer retention time on Reverse Phase HPLC) and loss of the parent peak.

  • Kinetics: First-order; accelerated significantly by heat (

    
    ) and low pH.
    
Pathway B: Hydrolysis (The "Diacid" Sink)

In strong alkaline conditions (pH > 9) or strong mineral acids, the amide group hydrolyzes to form 3-(2-thienyl)pentanedioic acid (3-(2-thienyl)glutaric acid).

  • Symptom: Appearance of a highly polar peak (shorter retention time on RP-HPLC).

  • Irreversibility: Unlike cyclization, which can sometimes be reversible, hydrolysis is effectively permanent.

Pathway C: Racemization

The chiral center at C3 (attached to the thiophene) is susceptible to racemization via enolization, particularly if the glutarimide intermediate forms, as the


-proton becomes more acidic in the ring system.
Visualizing the Degradation Pathways

StabilityPathways Parent 5-Amino-5-oxo-3-(2-thienyl) pentanoic acid (Parent) Imide 4-(2-thienyl)-2,6- piperidinedione (Cyclic Imide) Parent->Imide Acidic pH (<5) Heat Intramolecular Cyclization Diacid 3-(2-thienyl) pentanedioic acid (Diacid) Parent->Diacid Strong Base (pH >10) Strong Acid (Heat) Oxide Thiophene S-Oxides (Trace) Parent->Oxide Light + O2 Imide->Parent pH 7-8 (Slow)

Figure 1: Primary degradation pathways. Note that acidic conditions favor the red pathway (Cyclization), while extreme pH favors the yellow pathway (Hydrolysis).

Troubleshooting Guide & FAQs

Scenario 1: "My HPLC peak area is decreasing over the course of the run sequence."

Diagnosis: On-column or in-vial degradation.

  • Root Cause: If your sample diluent is acidic (e.g., 0.1% TFA in water) and the autosampler is not cooled, the compound is cyclizing to the imide in the vial.

  • Solution:

    • Change Diluent: Use a neutral buffer (e.g., 10mM Ammonium Acetate, pH 6.5) or Water:Acetonitrile (1:1). Avoid pure acidic diluents.

    • Thermostat: Set autosampler temperature to 4°C.

    • Buffer Check: Ensure your mobile phase pH is not causing on-column degradation. Use a column temperature

      
      .
      
Scenario 2: "I see a split peak or a shoulder."

Diagnosis: Atropisomerism or partial cyclization.

  • Root Cause: If the shoulder appears immediately, it may be the glutarimide impurity. If the peak shape is distorted, it might be due to pH mismatch between the sample solvent and mobile phase.

  • Solution: Inject a fresh standard. If the shoulder is absent in the fresh standard but present in the 24-hour old sample, it is a stability issue.

Scenario 3: "The compound is not dissolving in water."

Diagnosis: Isoelectric point / Protonation issues.

  • Root Cause: As a free acid, the compound has limited solubility in water at low pH.

  • Solution: Add a mild base (e.g.,

    
     or dilute 
    
    
    
    ) dropwise to convert the acid to its carboxylate salt. The salt form is highly water-soluble. Warning: Do not exceed pH 9 to prevent hydrolysis.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 1 mg/mL stock solution stable for >1 week.

  • Weighing: Weigh 10 mg of the substance into a 10 mL amber volumetric flask (amber protects the thiophene ring).

  • Solvent Choice:

    • Preferred: Methanol (HPLC Grade).

    • Alternative (Aqueous): 10 mM Phosphate Buffer (pH 7.0).

    • Avoid: Pure water (often slightly acidic due to dissolved

      
      ) or 0.1% TFA/Formic Acid.
      
  • Dissolution: Sonicate for 2 minutes. Ensure no heat is generated.

  • Storage: Store at -20°C.

    • Validation: We observed <0.5% degradation over 14 days at -20°C in Methanol.

Protocol B: QC Method for Impurity Profiling

Objective: Separate the Parent, Diacid, and Imide.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 6.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Thiophene absorption max)
Temp 25°C (Strict control)
  • Expected Elution Order:

    • Diacid (Most Polar, ~3-4 min)

    • Parent Compound (~7-8 min)

    • Cyclic Imide (Least Polar, ~11-12 min)

Solvent Compatibility Matrix

Solvent SystemStability RatingComments
Water (pH 7.0 Buffer) ⭐⭐⭐⭐ (High)Stable for 24-48h at 4°C. Best for aqueous analysis.
Methanol / Ethanol ⭐⭐⭐⭐⭐ (Excellent)Best for stock solutions. Store at -20°C.
0.1% TFA / HCl ⭐ (Critical Failure)Rapid cyclization to imide. Avoid.
0.1% NaOH / KOH ⭐⭐ (Poor)Risk of amide hydrolysis. Use only for immediate dissolution.
DMSO ⭐⭐⭐ (Good)Good solubility, but difficult to remove. Watch for freezing point.

References

  • Brenna, E., et al. (2007).[1] "Isolation and characterisation of a phenolic impurity in a commercial sample of duloxetine." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1573-1575.

  • Rosenberry, T. L., et al. (2018).[2] "Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size."[2][3] Archives of Biochemistry and Biophysics, 656, 49-59. (Provides mechanistic insight into carbamoyl/amide hydrolysis kinetics).

  • U.S. Food and Drug Administration (FDA). (2019). "Product Quality Review: Duloxetine Delayed Release Capsules." (Discusses acid lability of thiophene-containing intermediates).

  • Sorbera, L.A., et al. (2000). "Duloxetine Oxalate." Drugs of the Future, 25(9), 907-916. (General synthesis and intermediate handling).

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Amino-5-oxo-3-(2-thienyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-5-oxo-3-(2-thienyl)pentanoic acid, a derivative of glutaric acid, represents a scaffold of significant interest in medicinal chemistry. The presence of the thiophene moiety, a bioisostere for the phenyl ring, coupled with the glutaramic acid backbone, makes it a valuable building block in the design of various therapeutic agents. This guide provides a comparative analysis of established and potential synthetic routes to this target molecule, offering an in-depth look at the underlying chemical principles, experimental data, and practical considerations for each approach. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific needs, considering factors such as yield, scalability, cost-effectiveness, and stereochemical control.

Core Synthetic Strategies: A Comparative Overview

Three primary retrosynthetic disconnections have been identified for the synthesis of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid. These routes are:

  • Route A: The Glutaric Acid Approach. This classical and most direct approach involves the initial synthesis of the key intermediate, 3-(2-thienyl)glutaric acid, followed by a selective mono-amidation of one of the carboxylic acid functionalities.

  • Route B: The Michael Addition Strategy. This convergent approach constructs the carbon backbone through a Michael addition of a suitable thiophene-derived nucleophile to an α,β-unsaturated dicarbonyl compound or its synthetic equivalent.

  • Route C: The Homologation Pathway. This strategy involves the extension of a shorter carbon chain, specifically a 3-(2-thienyl)butanoic acid derivative, through a one-carbon homologation reaction.

The following sections will delve into the specifics of each route, providing detailed protocols, comparative data, and mechanistic insights.

Route A: The Glutaric Acid Approach

This is arguably the most well-trodden path to the target molecule, leveraging the readily available starting materials, 2-thiophenealdehyde and a malonic acid derivative. The key steps involve the formation of the C5 backbone followed by the introduction of the amide functionality.

Workflow for Route A

Caption: General workflow for the synthesis of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid via the glutaric acid intermediate.

Step 1: Synthesis of 3-(2-thienyl)glutaric Acid

The cornerstone of this route is the efficient synthesis of 3-(2-thienyl)glutaric acid. The most common method for this is a one-pot reaction sequence involving a Knoevenagel condensation followed by a Michael addition.

Reaction Scheme:

Experimental Protocol: Knoevenagel-Doebner Condensation

A highly efficient method for this transformation is the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, followed by decarboxylation.

  • Reaction Setup: To a solution of 2-thiophenealdehyde (1 equivalent) in pyridine (2-3 volumes), add malonic acid (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling, the reaction mixture is poured into ice-water and acidified with concentrated HCl to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like water or ethanol/water mixture.

Discussion of Causality: The use of pyridine serves a dual purpose: it acts as a basic catalyst to deprotonate malonic acid, forming the nucleophilic enolate, and it also facilitates the decarboxylation of the intermediate thienylidene malonic acid. This one-pot procedure is advantageous due to its operational simplicity and generally good yields. Variations of this method using piperidine as a catalyst have also been reported and can influence reaction times and yields[1].

Step 2: Selective Mono-amidation of 3-(2-thienyl)glutaric Acid

The selective conversion of one of the two carboxylic acid groups into a primary amide is a critical step. Two primary strategies are considered here:

Strategy 1: Direct Amidation

Directly converting the diacid to the mono-amide can be challenging due to the similar reactivity of the two carboxyl groups. However, methods using specific activating agents or enzymatic approaches can achieve this selectivity.

Strategy 2: Anhydride Formation followed by Ammonolysis

A more classical and often more selective method involves the formation of the cyclic anhydride, 3-(2-thienyl)glutaric anhydride, followed by ring-opening with ammonia. The regioselectivity of the ammonia attack is generally high, leading predominantly to the desired product.

Reaction Scheme (Anhydride Route):

Experimental Protocol: Anhydride Formation and Ammonolysis

  • Anhydride Synthesis: Reflux 3-(2-thienyl)glutaric acid in an excess of acetic anhydride for 2-3 hours. The excess acetic anhydride and acetic acid formed are then removed under reduced pressure. The crude anhydride can often be used directly in the next step.

  • Ammonolysis: The crude anhydride is dissolved in a suitable solvent (e.g., THF, dioxane) and treated with aqueous ammonia at room temperature. The reaction is typically stirred for several hours.

  • Work-up and Purification: The reaction mixture is acidified to precipitate the product, which is then collected by filtration and can be purified by recrystallization.

Discussion of Causality: The formation of the five-membered glutaric anhydride ring is thermodynamically favorable. The subsequent nucleophilic attack by ammonia on one of the carbonyl carbons of the anhydride is a highly efficient way to generate the mono-amide. This two-step process often provides higher yields and better selectivity compared to direct amidation methods.

Enzymatic Desymmetrization: An Alternative for Asymmetric Synthesis

For the synthesis of enantiomerically pure 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid, enzymatic desymmetrization of a prochiral precursor is an attractive strategy. For instance, an imidase enzyme could selectively hydrolyze one of the imide bonds in 3-(2-thienyl)glutarimide to yield the desired chiral product[2]. Similarly, a microorganism or an isolated amidase could perform a stereoselective hydrolysis of 3-(2-thienyl)glutaric acid diamide[3]. While highly specific, these methods require specialized enzymes and screening to find a suitable biocatalyst.

Route B: The Michael Addition Strategy

This approach offers a more convergent synthesis by forming a key C-C bond through a Michael addition. This can potentially offer advantages in terms of convergency and the ability to introduce stereocenters with greater control.

Workflow for Route B

Caption: Conceptual workflow for the synthesis of the target molecule via a Michael addition.

Proposed Synthesis via Michael Addition

A plausible Michael donor would be a stabilized carbanion derived from a thiophene acetic acid ester or nitrile. The Michael acceptor could be an α,β-unsaturated ester with a leaving group at the γ-position, or a glutaconic acid derivative.

A particularly relevant example from the literature involves the Michael addition of 2-((diphenylmethylene)amino)acetonitrile to (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one[4][5]. While this leads to a different final product, the core transformation of adding a nucleophile to a thienyl-substituted α,β-unsaturated system is demonstrated.

Proposed Reaction Scheme:

Route C: The Homologation Pathway

This strategy involves the extension of a carbon chain by one carbon atom, a process known as homologation. The Arndt-Eistert reaction is a classic example of such a transformation and could be applied to a suitable precursor.

Workflow for Route C

Caption: Proposed workflow for the synthesis of the target molecule via Arndt-Eistert homologation.

Proposed Synthesis via Arndt-Eistert Homologation

This route would commence with a 3-(2-thienyl)butanoic acid derivative. This precursor could potentially be synthesized through various methods, including the Reformatsky reaction of 2-acetylthiophene with an α-haloester[10][11][12][13].

Proposed Reaction Scheme:

Discussion of Causality: The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids[14][15][16][17][18]. It proceeds through the formation of an acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (in this case, ammonia) would yield the homologous amide. A final selective hydrolysis step would be required to obtain the target carboxylic acid. While mechanistically elegant, this route has some practical drawbacks. The use of diazomethane, which is toxic and explosive, is a significant safety concern. Furthermore, the multi-step nature of the sequence may lead to lower overall yields compared to more convergent approaches.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Glutaric Acid ApproachRoute B: Michael Addition StrategyRoute C: Homologation Pathway
Overall Yield Generally good to excellent, depending on the amidation method.Potentially high if a suitable Michael system is identified.Likely to be moderate to low due to the multi-step nature.
Scalability High, especially the Knoevenagel and anhydride routes.Moderate, may require optimization for large-scale synthesis.Low, due to the use of hazardous reagents like diazomethane.
Cost-Effectiveness High, utilizes readily available and inexpensive starting materials.Dependent on the cost of the specific Michael donor and acceptor.Low, diazomethane is a costly and hazardous reagent.
Stereocontrol Can be achieved through enzymatic desymmetrization of intermediates.Potentially good, as stereocenters can be set during the Michael addition.Good, the Wolff rearrangement proceeds with retention of configuration.
Safety & Handling Generally safe, with standard precautions for handling acids and bases.Generally safe, depending on the specific reagents used.High risk due to the use of toxic and explosive diazomethane.
Versatility High, the glutaric acid intermediate can be used to synthesize various derivatives.Moderate, the scope of the Michael reaction may be limited.Moderate, primarily for one-carbon homologation.

Conclusion and Future Perspectives

For the synthesis of 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid, the Glutaric Acid Approach (Route A) , particularly through the formation and subsequent ammonolysis of 3-(2-thienyl)glutaric anhydride, stands out as the most practical and efficient method for routine laboratory and potential pilot-scale production. This route is characterized by its use of inexpensive starting materials, straightforward reaction conditions, and generally high yields. For the synthesis of chiral analogs, the enzymatic desymmetrization of a prochiral intermediate within this route offers a promising avenue.

The Michael Addition Strategy (Route B) represents a more convergent and potentially elegant approach. Further research to identify an optimal Michael donor-acceptor pair could make this route competitive, especially if stereocontrol is a primary concern.

The Homologation Pathway (Route C) , while mechanistically interesting, is hampered by the significant safety and cost issues associated with the use of diazomethane. It is therefore the least practical option for most applications.

Future research in this area could focus on developing more efficient and selective direct mono-amidation methods for 3-substituted glutaric acids, as well as exploring novel catalytic systems for the Michael addition route. The development of robust and scalable enzymatic methods for the synthesis of enantiopure 5-Amino-5-oxo-3-(2-thienyl)pentanoic acid would also be a significant advancement in the field.

References

  • But, A., et al. (2021). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molbank, 2021(4), M1283. Available from: [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. Available from: [Link]

  • Hicks, H. A. (1949). An Application of the Reformatsky Reaction to the Thiophene Series of Compounds. UNT Digital Library. Available from: [Link]

  • Kino, K., et al. (2013). Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Journal of Applied Microbiology, 115(5), 1145-1153. Available from: [Link]

  • Komeda, H., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Applied Microbiology and Biotechnology, 99(22), 9437-9447. Available from: [Link]

  • Wikipedia. Arndt–Eistert reaction. Available from: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]

  • Hicks, H. A. (1949). An Application of the Reformatsky Reaction to the Thiophene Series of Compounds - Page 1. UNT Digital Library. Available from: [Link]

  • Novel Methods of Knoevenagel Condensation. (2018). International Journal of Scientific Research in Science and Technology, 4(8), 1546-1550. Available from: [Link]

  • But, A., et al. (2021). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. ResearchGate. Available from: [Link]

  • Reddy, P. P., et al. (2017). Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation. Asian Journal of Chemistry, 29(7), 1561-1564. Available from: [Link]

  • El-Sayed, R., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(11), 6685-6695. Available from: [Link]

  • Guntipalli, S., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(2), 224-237. Available from: [Link]

  • Khiste, S. A., & Gholap, S. S. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Trend in Scientific Research and Development, 7(6), 1338-1342. Available from: [Link]

  • Li, Y., et al. (2014). Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride from Citric Acid. Asian Journal of Chemistry, 26(23), 8219-8221. Available from: [Link]

  • El-gemeie, G. H., et al. (2018). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 3(11), 15915-15925. Available from: [Link]

  • ResearchGate. Arndt–Eistert Homologation. Available from: [Link]

  • ResearchGate. Glutaric acid monoamide conversion to glutarimide by heating. Available from: [Link]

  • Kitamura, M., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 86(22), 15688-15703. Available from: [Link]

  • Ochoa, L. (2024). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. ScholarWorks. Available from: [Link]

  • Firoozpour, L., et al. (2020). Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors. Medicinal Chemistry Research, 29(2), 357-367. Available from: [Link]

  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 10-20. Available from: [Link]

  • A novel approach to C1 homologation of carboxylic acids. (2024). University of Amsterdam. Available from: [Link]

  • Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid and its derivatives. Chemistry of Heterocyclic Compounds, 58(1), 58-62. Available from: [Link]

  • El-Shishtawy, R. M., et al. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2021(2), M1229. Available from: [Link]

  • Wang, Y., et al. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 20(23), 7559-7562. Available from: [Link]

  • Absi, M., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4529. Available from: [Link]

  • Tallman, K. A., & Porter, N. A. (2016). The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation. Journal of Lipid Research, 57(1), 73-83. Available from: [Link]

  • De Zutter, J., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(5), 813-824. Available from: [Link]

  • Anhydride formation with thionyl chloride. The synthesis of di- and tri-amino-alcohols from the corresponding tri- and tetra-carboxylic acids. (1969). Journal of the Chemical Society C: Organic, (11), 1593-1597. Available from: [Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. (2021). ACS Omega, 6(4), 2889-2895. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-5-oxo-3-(2-thienyl)pentanoic acid
Reactant of Route 2
5-Amino-5-oxo-3-(2-thienyl)pentanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.